molecular formula C9H14O3 B8610296 3-(4-Methyloxan-4-yl)prop-2-enoic acid

3-(4-Methyloxan-4-yl)prop-2-enoic acid

Cat. No.: B8610296
M. Wt: 170.21 g/mol
InChI Key: HKIOWCXWEADEPM-UHFFFAOYSA-N
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Description

3-(4-Methyloxan-4-yl)prop-2-enoic acid is an organic compound with a unique structure that includes a tetrahydropyran ring substituted with a methyl group and an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methyloxan-4-yl)prop-2-enoic acid typically involves the reaction of 4-methyl-tetrahydropyran with acrylic acid under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, often under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity starting materials and precise control of reaction parameters, such as temperature and pressure, are crucial to achieving a high-quality product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methyloxan-4-yl)prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the tetrahydropyran ring into a more oxidized form, such as a lactone.

    Reduction: Reduction reactions can target the acrylic acid moiety, converting it into a saturated carboxylic acid.

    Substitution: The methyl group on the tetrahydropyran ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Halogenating agents like bromine or chlorine can be used to introduce new functional groups.

Major Products Formed

    Oxidation: Formation of lactones or carboxylic acids.

    Reduction: Formation of saturated carboxylic acids.

    Substitution: Formation of halogenated derivatives or other substituted compounds.

Scientific Research Applications

3-(4-Methyloxan-4-yl)prop-2-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Methyloxan-4-yl)prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acrylic acid moiety can participate in various biochemical pathways, while the tetrahydropyran ring can enhance the compound’s stability and bioavailability. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Methyloxan-4-yl)prop-2-enoic acid is unique due to the presence of both the tetrahydropyran ring and the acrylic acid moiety, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

3-(4-methyloxan-4-yl)prop-2-enoic acid

InChI

InChI=1S/C9H14O3/c1-9(3-2-8(10)11)4-6-12-7-5-9/h2-3H,4-7H2,1H3,(H,10,11)

InChI Key

HKIOWCXWEADEPM-UHFFFAOYSA-N

Canonical SMILES

CC1(CCOCC1)C=CC(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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CCOC(=O)C=CC1(C)CCOCC1
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Synthesis routes and methods II

Procedure details

To a solution of 3-(4-methyl-tetrahydro-pyran-4-yl)-acrylic acid ethyl ester (396 mg, 2.00 mmol, prepared as in STEP A above) in EtOH (10 mL), 6N aqueous NaOH (1 mL) was added dropwise. The resulting mixture was stirred at room temperature over night. The resulting mixture was concentrated and the resulting residue was dissolved in 20 mL of water. The resulting solution was washed twice with diethyl ether (10 mL), and the aqueous layer was acidified with 6N HCl and extracted thrice with DCM (20 mL). The DCM layers were combined, dried over Na2SO4 and concentrated in vacuo to yield 3-(4-methyl-tetrahydro-pyran-4-yl)-acrylic acid, which was used in next step without further purification.
Name
3-(4-methyl-tetrahydro-pyran-4-yl)-acrylic acid ethyl ester
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396 mg
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10 mL
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1 mL
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